molecular formula C10H9BrO2 B6588862 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 2385761-55-5

5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B6588862
CAS No.: 2385761-55-5
M. Wt: 241.08 g/mol
InChI Key: SMRAHQXRTNTJQM-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1H-indene-4-carboxylic acid is a brominated indene derivative featuring a carboxylic acid group at position 4 and a bromine substituent at position 5. The fused bicyclic structure (indene) confers unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

2385761-55-5

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C10H9BrO2/c11-8-5-4-6-2-1-3-7(6)9(8)10(12)13/h4-5H,1-3H2,(H,12,13)

InChI Key

SMRAHQXRTNTJQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)Br)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-4-carboxylic acid. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 5-azido-2,3-dihydro-1H-indene-4-carboxylic acid, 5-thiocyanato-2,3-dihydro-1H-indene-4-carboxylic acid, etc.

    Oxidation: Formation of 5-bromo-2,3-dihydro-1H-indene-4-carboxaldehyde or 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid ketone.

    Reduction: Formation of 5-bromo-2,3-dihydro-1H-indene-4-methanol.

Scientific Research Applications

5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

5-Bromo-2,3-dihydro-1H-indene-1-carboxylic Acid (CID 13840006)
  • Structure : Carboxylic acid at position 1, bromine at position 5.
  • Molecular Formula : C₁₀H₉BrO₂; Molecular Weight : 241.08 g/mol.
  • Key Differences: The positional isomerism (carboxylic acid at 1 vs.
3,3-Difluoro-2,3-dihydro-1H-indene-4-carboxylic Acid (CAS 1780946-75-9)
  • Structure : Carboxylic acid at position 4, two fluorine atoms at position 3.
  • Molecular Formula : C₁₀H₈F₂O₂; Molecular Weight : 198.17 g/mol.
  • Key Differences : Fluorine’s electronegativity increases the acidity of the carboxylic acid compared to bromine. The difluoro substitution may enhance metabolic stability in drug design .
5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic Acid Methyl Ester
  • Structure : Chlorine at position 5, ester and hydroxyl groups at position 2.
  • Synthesis : Optimized using n-hexane to improve crystallization (yield ~88%).
  • Key Differences : The ester group and hydroxyl substitution reduce acidity compared to free carboxylic acids, influencing solubility and pharmacokinetics .
5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS 127425-74-5)
  • Structure : Ketone at position 1, bromine at 5, fluorine at 4.
  • Molecular Formula : C₉H₆BrFO; Molecular Weight : 229.05 g/mol.
  • Key Differences : The ketone group introduces polarity and reactivity (e.g., nucleophilic additions), diverging from carboxylic acid’s hydrogen-bonding capacity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Key Properties
Target Compound (Hypothetical) ~241.08 -COOH (4), -Br (5) High acidity, moderate solubility
5-Bromo-1-carboxylic Acid 241.08 -COOH (1), -Br (5) Lower acidity due to proximity to Br
3,3-Difluoro-4-carboxylic Acid 198.17 -COOH (4), -F (3,3) Enhanced acidity, improved lipophilicity
5-Bromo-4-fluoro-indenone 229.05 -C=O (1), -Br (5), -F (4) Polar, reactive ketone moiety

Biological Activity

5-Bromo-2,3-dihydro-1H-indene-4-carboxylic acid (C10H9BrO2) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C10H9BrO2
  • Molecular Weight : 241.08 g/mol
  • CAS Number : 1132943-94-2

The compound features a bromine atom, which is known to enhance its reactivity and biological activity compared to non-brominated analogs.

1. Cytochrome P450 Inhibition

One of the primary biological activities of 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs. The implications of this inhibition are significant for drug-drug interactions, making it a candidate for further pharmacological studies.

2. Antimicrobial Properties

Research indicates that compounds related to 5-bromo-2,3-dihydro-1H-indene derivatives exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

3. Anti-inflammatory Effects

Preliminary studies suggest that 5-bromo-2,3-dihydro-1H-indene derivatives may possess anti-inflammatory properties. This activity could be attributed to their ability to modulate inflammatory pathways, although further studies are needed to elucidate the specific mechanisms involved.

The biological activity of 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting CYP1A2, this compound may alter the metabolism of various drugs, leading to increased efficacy or toxicity depending on the context.
  • Interaction with Biological Targets : The structure allows for interactions with various biomolecules, potentially leading to altered cellular signaling pathways associated with inflammation and microbial resistance.

Case Study 1: CYP1A2 Inhibition

A study highlighted the interaction profile of 5-bromo-2,3-dihydro-1H-indene derivatives with CYP1A2. It was found that these compounds could significantly reduce CYP1A2 activity in vitro, indicating their potential as therapeutic agents that could modulate drug metabolism.

Case Study 2: Antimicrobial Activity

In a series of experiments assessing antimicrobial efficacy, derivatives of 5-bromo-2,3-dihydro-1H-indene were tested against several bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting that these compounds could be developed into new antibiotics.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2,3-dihydro-1H-indene-4-carboxylic acid Indene structure with bromine and carboxylic acidStrong CYP1A2 inhibitor; potential drug interactions
5-Bromoindole Indole structure with bromine substitutionKnown for diverse biological activities
5-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid Chlorine instead of bromineOffers insights into halogen effects on reactivity

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